ethyl 4-{2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-{2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate is a useful research compound. Its molecular formula is C23H23N3O5 and its molecular weight is 421.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.16377084 g/mol and the complexity rating of the compound is 704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-{2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate is a complex organic compound with potential biological activities. This article explores its structure, synthesis, and biological effects, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C24H25N3O6
- Molecular Weight : 451.472 g/mol
- CAS Number : 899729-77-2
- SMILES Notation :
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)Nc2ccc(OCC)cc2)c3ccc(C)cc3
This structure indicates the presence of multiple functional groups that may contribute to its biological activity, including an amide and ester functional group.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process may include:
- Formation of the Dihydropyrimidine Core : This is often achieved through a condensation reaction involving ethyl acetoacetate and urea derivatives.
- Acetylation : The introduction of an acetyl group can enhance the solubility and stability of the compound.
- Esterification : The final step usually involves the formation of the ester bond with ethanol.
Biological Activity
The biological activity of this compound has been investigated in several studies:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyrimidine rings have shown effectiveness against various bacterial strains due to their ability to inhibit DNA synthesis or disrupt cell wall integrity .
Anticancer Properties
Studies have suggested that this compound may possess anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. Compounds with similar scaffolds have been reported to target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Enzyme Inhibition
The compound may also act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways related to cancer or bacterial virulence factors . For example, it has been noted that similar compounds can inhibit Type III secretion systems in pathogenic bacteria, which are essential for their virulence .
Case Studies and Research Findings
Several research studies have highlighted the biological effects of related compounds:
- Antimicrobial Screening : A study screened various pyrimidine derivatives for their antimicrobial activity and found that some exhibited potent effects against Gram-positive and Gram-negative bacteria .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that certain derivatives could reduce cell viability significantly, suggesting potential for development as anticancer agents .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds might induce apoptosis in cancer cells through mitochondrial pathways, as evidenced by increased caspase activity in treated cells .
Properties
IUPAC Name |
ethyl 4-[[2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-3-30-19-11-7-16(8-12-19)20-13-22(28)26(15-24-20)14-21(27)25-18-9-5-17(6-10-18)23(29)31-4-2/h5-13,15H,3-4,14H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAJGFRMVIRQCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.